molecular formula C12H16S B8401338 1-Methyl-3-(2-methylbut-3-enylsulfanyl)benzene

1-Methyl-3-(2-methylbut-3-enylsulfanyl)benzene

Cat. No. B8401338
M. Wt: 192.32 g/mol
InChI Key: CNTVLYYHDFLPDK-UHFFFAOYSA-N
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Patent
US07101892B2

Procedure details

A mixture of 3-methylbenzenethiol (1.80 ml, 23.82 mmol), 2-methyl-3-buten-1-ol (2.73 ml, 26.47 mmol) and triphenylphosphine (6.94 g, 26.47 mmol) in dichloromethane (10 ml) was treated with diethyl azodicarboxylate (4.59 ml, 29.12 mmol) at room temperature. The mixture was concentrated in vacuo and dissolved in diethyl ether to remove triphenylphosphine oxide. The organic phase was purified by flash column chromatography on silica, eluting with hexane, to afford the title compound as a clear oil (1.01 g, 20%).
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
2.73 mL
Type
reactant
Reaction Step One
Quantity
6.94 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
4.59 mL
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1.[CH3:9][CH:10]([CH:13]=[CH2:14])[CH2:11]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>ClCCl>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8][CH2:9][CH:10]([CH3:11])[CH:13]=[CH2:14])[CH:3]=1

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
CC=1C=C(C=CC1)S
Name
Quantity
2.73 mL
Type
reactant
Smiles
CC(CO)C=C
Name
Quantity
6.94 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
diethyl azodicarboxylate
Quantity
4.59 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in diethyl ether
CUSTOM
Type
CUSTOM
Details
to remove triphenylphosphine oxide
CUSTOM
Type
CUSTOM
Details
The organic phase was purified by flash column chromatography on silica
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=CC=C1)SCC(C=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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